Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo-pyrimidines, which are notable for their biological activities and potential therapeutic applications. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrazolo ring and an ethyl carboxylate group at the 3-position of the pyrimidine ring. Its molecular formula is with a molecular weight of approximately 270.08 g/mol.
The compound can be synthesized through various methods, with significant research focusing on its synthesis and characterization. The primary source of information about this compound includes academic journals and chemical databases that provide insights into its synthesis, properties, and applications in medicinal chemistry.
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is classified under:
The synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 2-bromo-malonaldehyde. The reaction conditions can vary based on the choice of base and solvent used.
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate features a complex structure composed of two fused aromatic rings (the pyrazole and pyrimidine). The bromine atom introduces unique reactivity patterns that can be exploited in further chemical transformations.
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives with enhanced biological activities or altered properties .
The mechanism of action for Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. Research indicates that compounds in this class may act as inhibitors for specific enzymes involved in metabolic pathways:
This inhibition could lead to therapeutic effects in conditions such as obesity or diabetes by modulating cortisol levels within tissues .
These properties are essential for understanding how the compound behaves under various experimental conditions and its suitability for different applications .
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate has significant potential in scientific research:
The ongoing research into pyrazolo-pyrimidines continues to unveil new applications and therapeutic potentials for these compounds in various fields of science .
The pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation between 5-amino-3-(substituted)-1H-pyrazole-4-carbonitriles (or carboxylates) and 1,3-biselectrophilic systems. Two dominant approaches exist:
Regioselectivity is controlled by the electron-withdrawing nature of the C-3 substituent (CN or COOEt), directing electrophilic attack to C-5. β-Enaminones are superior to 1,3-dicarbonyls due to enhanced reactivity and reduced side reactions [5] [6].
Table 1: Cyclocondensation Routes for Ethyl 5-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Precursors
Aminopyrazole | Electrophile | Conditions | Product | Yield |
---|---|---|---|---|
Ethyl 5-amino-3-phenyl-1H-pyrazole-4-carboxylate | (E)-3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one | Glacial AcOH, reflux, 8h | Ethyl 7-(4-bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 78% |
5-Amino-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | 2-Bromomalonaldehyde | K₂CO₃, EtOH, 80°C, 12h | 5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 65% |
Direct C-5 bromination of preformed pyrazolo[1,5-a]pyrimidines faces challenges due to competing C-7 electrophilic substitution. Preferred strategies include:
Lewis acids (e.g., ZnBr₂) enhance electrophilic bromination regioselectivity by coordinating with N1 and C3=O, directing Br⁺ to C-5 (60–70% yield), but overbromination remains problematic [5].
Table 2: Regioselective Bromination Method Comparison
Method | Reagent/Catalyst | Regioselectivity (C5:C7) | Yield Range | Limitations |
---|---|---|---|---|
Bromoenaminone Cyclocondensation | (E)-3-(dimethylamino)-2-bromo-1-arylprop-2-en-1-ones | >20:1 | 65–85% | Requires synthesis of bromoenaminone |
Electrophilic Bromination | Br₂/ZnBr₂ | 5:1 | 40–70% | Overbromination, low selectivity |
DoM/Br₂ Quench | n-BuLi, Br₂ | Undetermined | <30% | Ring-opening side reactions |
Microwave irradiation significantly improves cyclocondensation and functional group modifications:
Key advantages include rapid scalability (50 mg to 1.0 g), suppressed side reactions, and energy efficiency.
Table 3: Microwave Optimization Parameters
Reaction Type | Conditions | Time | Scale Efficiency | Yield Improvement vs Thermal |
---|---|---|---|---|
Core Cyclocondensation | β-Enaminone + aminopyrazole, DEG, 100°C | 15 min | 50 mg → 1 g viable | +20% (78% → 93%) |
C-3 Ullmann Amination | 5-Amino-3-Br-PP, morpholine, CuI/L-1, DEG, 80°C | 60 min | 50 mg → 1 g demonstrated | +55% (28% → 83%) |
The C-3 carboxylate and C-5 bromine serve as handles for diversification:
Table 4: Key Post-Functionalization Reactions
Transformation | Reagents/Conditions | Product | Application Context |
---|---|---|---|
Ester Hydrolysis | LiOH, THF/H₂O (3:1), rt, 2h | 5-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Intermediate for amide coupling |
Amide Coupling | Acid + aniline, EDCI/HOBt, DMF, rt, 12h | 3-(Anilinocarbonyl)-5-bromopyrazolo[1,5-a]pyrimidine | CDK2/TRKA inhibitors [5] |
Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 85°C, 8h | 5-Arylpyrazolo[1,5-a]pyrimidine-3-carboxylates | Kinase inhibitor core diversification |
Selective Reduction | DIBAL-H, toluene, –78°C, 1h | (5-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol | Etherification precursor |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: